Cas no 101084-60-0 (3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one)

3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound featuring a benzoxazolone core substituted with a methyl group at the 3-position and a nitro group at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The nitro group enhances electrophilic properties, facilitating further functionalization, while the benzoxazolone scaffold contributes to stability and bioavailability. Its well-defined molecular architecture allows for precise modifications, supporting applications in medicinal chemistry and material science. The compound’s purity and consistent performance make it a reliable choice for research and industrial processes requiring high specificity.
3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one structure
101084-60-0 structure
Product Name:3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one
CAS No:101084-60-0
MF:C8H6N2O4
MW:194.144241809845
MDL:MFCD01929028
CID:1091233
PubChem ID:641557
Update Time:2025-06-12

3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one
    • 3-methyl-5-nitro-1,3-benzoxazol-2-one
    • 2(3H)-benzoxazolone, 3-methyl-5-nitro-
    • 3-methyl-5-nitro-2(3H)-benzoxazolone
    • 3-methyl-5-nitro-3H-benzooxazol-2-one
    • 3-Methyl-5-nitro-3H-benzoxazol-2-on
    • 3-methyl-5-nitro-3H-benzoxazol-2-one
    • ACMC-20m45b
    • AL-398
    • CHEMBL253675
    • CTK0G8454
    • Oprea1_651793
    • SureCN473925
    • 3-methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one
    • 3-methyl-5-nitro-1,3-benzoxazol-2(3H)-one
    • MFCD01929028
    • SCHEMBL473925
    • NEUIGIUWAYOYAM-UHFFFAOYSA-N
    • 5-nitro-3-methyl-1,3-benzoxazol-2(3H)-one
    • AL-398/12677035
    • NS-01872
    • 101084-60-0
    • AKOS016360156
    • DTXSID00348934
    • A921709
    • G82720
    • InChI=1/C8H6N2O4/c1-9-6-4-5(10(12)13)2-3-7(6)14-8(9)11/h2-4H,1H
    • BEA08460
    • CS-0329897
    • 3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one
    • MDL: MFCD01929028
    • Inchi: 1S/C8H6N2O4/c1-9-6-4-5(10(12)13)2-3-7(6)14-8(9)11/h2-4H,1H3
    • InChI Key: NEUIGIUWAYOYAM-UHFFFAOYSA-N
    • SMILES: O1C(N(C)C2C=C(C=CC1=2)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 194.03278
  • Monoisotopic Mass: 194.03275668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 75.4Ų

Experimental Properties

  • PSA: 72.68

3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one Security Information

  • Storage Condition:Sealed in dry,2-8°C

3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one Pricemore >>

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Additional information on 3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Recent Advances in the Study of 3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 101084-60-0)

The compound 3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 101084-60-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its benzoxazolone core, has shown promising potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key areas of investigation has been the compound's role as a potential inhibitor of specific enzymatic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one exhibits selective inhibition against certain kinases involved in inflammatory responses. The study utilized in vitro and in vivo models to validate its efficacy, highlighting its potential as a lead compound for developing novel anti-inflammatory drugs.

Another significant advancement is the optimization of its synthetic route. A recent publication in Organic Process Research & Development detailed a more efficient and scalable synthesis method for 3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one, reducing the number of steps and improving overall yield. This development is crucial for facilitating large-scale production and further pharmacological evaluations.

Furthermore, computational studies have provided insights into the compound's structure-activity relationship (SAR). Molecular docking and dynamics simulations have identified key interactions between 3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one and its target proteins, offering a rationale for its observed biological activities. These findings are instrumental in guiding the design of derivatives with enhanced potency and selectivity.

In addition to its therapeutic potential, recent research has also explored the compound's safety profile. Toxicology studies conducted in animal models have indicated a favorable pharmacokinetic profile, with minimal off-target effects. However, further investigations are warranted to fully assess its long-term safety and efficacy in clinical settings.

In conclusion, the latest research on 3-Methyl-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 101084-60-0) underscores its multifaceted potential in drug discovery and development. Ongoing studies are expected to uncover additional applications and refine its therapeutic utility, making it a compound of considerable interest in the chemical biology and pharmaceutical communities.

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